molecular formula C17H19N3O4S2 B5036833 N-[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

N-[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5036833
M. Wt: 393.5 g/mol
InChI Key: NFPKLXWWAYUEHT-UHFFFAOYSA-N
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Description

“N-[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide” is a complex organic compound. It contains an amine group (-NH2), a carbonyl group (C=O), a phenyl group (a variant of benzene), a thienyl group (a variant of thiophene), a sulfonyl group (-SO2-), and a piperidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or structural element. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The compound’s structure can be deduced from its name. It has a piperidine ring (a six-membered ring with one nitrogen and five carbon atoms), attached to a sulfonyl group, which is attached to a thienyl group. Another part of the molecule has a phenyl group attached to a carbonyl group, which is attached to an amine group .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with known biological activity, such as drugs or pesticides. Without specific studies on this compound, it’s not possible to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data on this compound, it’s not possible to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, its reactivity, and any potential biological activity. This could involve in vitro studies, in vivo studies, and computational modeling .

properties

IUPAC Name

N-(3-carbamoylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c18-16(21)13-3-1-4-14(11-13)19-17(22)12-6-8-20(9-7-12)26(23,24)15-5-2-10-25-15/h1-5,10-12H,6-9H2,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPKLXWWAYUEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(=O)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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